Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate
Description
Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a benzodioxane derivative featuring a fused 1,4-dioxane ring system, an ester group at position 6, and an amino substituent at position 6. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility.
Properties
IUPAC Name |
methyl 5-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)6-4-7(11)9-8(5-6)14-2-3-15-9/h4-5H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHSBRZCCAUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the condensation of methyl 2,3-dibromopropionate with a suitably functionalized catechol. This reaction is followed by various purification steps to isolate the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amino groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amino derivatives .
Scientific Research Applications
Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with substitutions at position 8 and variations in ester groups. Key examples include:
Table 1: Structural Comparison of Benzodioxine Derivatives
Key Observations :
- Amino vs. Halogen/Alkoxy Groups: The amino group in the target compound offers nucleophilic reactivity, enabling coupling reactions (e.g., amide bond formation), whereas bromoethoxy or chloro substituents (as in Compound 10 or SY308720) are electrophilic sites for substitution.
- Ester Group Influence : Methyl esters (e.g., Compound 10) may exhibit lower hydrolytic stability compared to ethyl esters (SY308719), affecting bioavailability or synthetic utility.
Biological Activity
Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a benzodioxine ring structure. The compound is synthesized from gallic acid through a series of chemical transformations that include esterification and substitution reactions. The synthesis pathway typically involves:
- Esterification of gallic acid to form methyl 3,4,5-trihydroxybenzoate.
- Formation of the benzodioxane ring through reaction with dibromoethane.
- Substitution at the 8-position to introduce the amino group.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It is believed to act through multiple mechanisms:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells. This mechanism is crucial for the efficacy of many chemotherapeutics .
- Pro-apoptotic Activity : Studies have demonstrated that derivatives of benzodioxane compounds exhibit pro-apoptotic effects on various cancer cell lines. For instance, compounds with similar scaffolds have been found to enhance apoptosis in hematological malignancies and solid tumors .
Inhibition of Autophagy
In addition to its pro-apoptotic effects, this compound may also inhibit autophagy—a cellular process that can protect cancer cells from death under stress conditions such as chemotherapy. The inhibition of autophagic flux has been linked to increased sensitivity of cancer cells to treatment .
Study on Prostate Cancer
A study aimed at synthesizing a library of 1,4-benzodioxane derivatives, including this compound, reported promising results in terms of cytotoxicity against metastatic castration-resistant prostate cancer (MCRPC) cells. The synthesized compounds were evaluated for their ability to induce cell death and inhibit tumor growth in vitro and in vivo models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at various positions on the benzodioxane scaffold significantly impact biological activity. For example:
| Compound | Position Modified | Biological Activity |
|---|---|---|
| 10 | 8 (Bromo) | Moderate cytotoxicity |
| 13 | Amino | High pro-apoptotic activity |
| 32 | Benzamide | Enhanced efficacy against solid tumors |
These findings underscore the importance of specific functional groups in modulating the biological activity of benzodioxane derivatives.
Q & A
Q. What are the standard synthetic routes for Methyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving functional group transformations. For example, a benzodioxine core can be functionalized through nitration, reduction, and esterification. Key intermediates, such as nitro or carboxylic acid derivatives, are characterized using HPLC for purity (>97%) and NMR (¹H/¹³C) for structural validation . Crystallization techniques using solvents like ethyl acetate or methanol are critical for isolating high-purity intermediates, with final structures confirmed via X-ray diffraction (employing SHELX for refinement) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of ¹H/¹³C NMR (for functional group analysis), FT-IR (to confirm carbonyl and amino groups), and high-resolution mass spectrometry (HRMS) is recommended. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous structural confirmation . Polarimetry or chiral HPLC may be required if stereocenters are present .
Q. What are the critical purity criteria for this compound in pharmacological studies?
Purity ≥95% (via HPLC with UV detection at 254 nm) is essential. Impurity profiling should include identification of byproducts such as unreacted starting materials (e.g., benzodioxine carboxylic acid derivatives) or de-esterified products using LC-MS . Residual solvents (e.g., DMF, THF) must comply with ICH guidelines, quantified via GC-MS.
Advanced Research Questions
Q. How can synthetic yields be optimized for the amino-functionalization step?
The amino group introduction often involves catalytic hydrogenation of a nitro precursor. Optimization includes screening Pd/C or Raney Ni catalysts under varying pressures (1–5 bar H₂) and temperatures (25–60°C). Solvent effects (e.g., ethanol vs. THF) and acid additives (e.g., HCl for protonation) significantly impact reaction kinetics and selectivity . Kinetic monitoring via in-situ FT-IR or Raman spectroscopy helps identify optimal termination points.
Q. How should researchers address discrepancies between computational modeling and experimental spectral data?
Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects, tautomerism, or crystal packing. Validate computational models (DFT or MD simulations) by cross-referencing with SC-XRD data refined via SHELXL . For dynamic processes (e.g., rotamerism), variable-temperature NMR or NOESY experiments can resolve ambiguities .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzodioxine derivatives?
SAR studies require systematic variation of substituents (e.g., methyl vs. ethyl esters, amino vs. nitro groups). Biological activity data (e.g., IC₅₀ values) should be correlated with electronic (Hammett σ constants) and steric parameters (Taft indices). Molecular docking (using AutoDock Vina) and MD simulations can predict binding affinities to targets like 5-lipoxygenase or prostaglandin synthases, as seen in related benzodioxine inhibitors .
Q. How can researchers mitigate challenges in crystallizing this compound for SC-XRD?
Crystallization hurdles (e.g., oily residues) are addressed by solvent screening (e.g., dichloromethane/hexane diffusion) or salt formation (e.g., HCl salts). For twinned crystals, SHELXL’s TWIN command enables refinement . Low-temperature data collection (100 K) minimizes thermal motion artifacts.
Methodological Tables
Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Reference |
|---|---|---|
| SC-XRD (SHELXL) | Absolute configuration determination | |
| ¹H/¹³C NMR | Functional group and stereochemical analysis | |
| HRMS | Molecular formula confirmation |
Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| De-esterified acid | Hydrolysis during workup | Use anhydrous conditions, minimize aqueous steps |
| Nitro reduction intermediates | Incomplete hydrogenation | Optimize catalyst loading and H₂ pressure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
